EAAT1 Inhibitory Potency: ~11,000-Fold Improvement Over DL-TBOA
The target compound demonstrates an IC50 of 6.20 nM against human EAAT1 expressed in HEK293 cells, as measured by [3H]-D-Asp uptake inhibition [1]. In contrast, the classical EAAT inhibitor DL-TBOA (DL-threo-β-benzyloxyaspartate, CAS 205309-81-5) exhibits an IC50 of 70,000 nM (70 μM) against the same transporter under comparable assay conditions . This represents an approximately 11,290-fold improvement in inhibitory potency for the target compound. Note: This is a cross-study comparison; data are from independent assays rather than a single head-to-head experiment.
| Evidence Dimension | EAAT1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.20 nM |
| Comparator Or Baseline | DL-TBOA (CAS 205309-81-5): IC50 = 70,000 nM (70 μM) |
| Quantified Difference | ~11,290-fold lower IC50 (more potent) |
| Conditions | Human EAAT1 expressed in HEK293 cells; [3H]-D-Asp uptake assay; 4 min incubation; scintillation counting |
Why This Matters
For researchers studying EAAT1-mediated glutamate transport, the nanomolar potency of this compound enables experiments at substantially lower concentrations, reducing the risk of off-target effects and solvent toxicity associated with the micromolar concentrations required for DL-TBOA.
- [1] BindingDB. BDBM50366648 (CHEMBL4173045): IC50 = 6.20 nM. Inhibition of human EAAT1 expressed in HEK293 cells assessed as reduction in [3H]-D-Asp uptake incubated for 4 mins by scintillation counting method. View Source
